molecular formula C26H27FN10 B605698 Avapritinib CAS No. 1703793-34-3

Avapritinib

Cat. No. B605698
M. Wt: 498.5704
InChI Key: DWYRIWUZIJHQKQ-SANMLTNESA-N
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Description

Avapritinib, also known as BLU-285, is a selective tyrosine kinase inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA). It is used to treat a certain type of stomach, bowel, or esophagus cancer called gastrointestinal stromal tumor (GIST) that cannot be treated with surgery or that has spread to other parts of the body (metastatic), and that is caused by a certain PDGFRA gene mutation .


Molecular Structure Analysis

Avapritinib is a type I kinase inhibitor that binds to the active kinase conformation . It was designed to inhibit PDGFRA-D842V and iso-structurally mutated KIT-D816V/H or similar mutants of the activation loop .


Physical And Chemical Properties Analysis

Avapritinib is a small molecule with a molecular weight of 498.57 and a chemical formula of C26H27FN10 . It is a potent and selective oral inhibitor of the tyrosine kinase most commonly mutated in systemic mastocytosis .

Scientific Research Applications

Treatment of Advanced Systemic Mastocytosis (AdvSM)

Specific Scientific Field

This application falls under the field of Hematology .

Summary of the Application

Avapritinib is a kinase inhibitor approved by the FDA for the treatment of adult patients with AdvSM, including aggressive SM (ASM), SM with an associated hematological neoplasm (SM-AHN) and mast cell leukemia (MCL) . It is designed to potently and selectively inhibit D816V mutant KIT, the central driver of the disease .

Methods of Application or Experimental Procedures

The FDA granted full approval to AYVAKIT for adults with advanced SM based on data from the Phase 1 EXPLORER trial and Phase 2 PATHFINDER trial . The aim of the multi-center, international, phase 1 EXPLORER (NCT02561988) clinical study was to determine maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and tolerability .

Results or Outcomes

As shown in two clinical trials, AYVAKIT provides remarkable clinical efficacy to patients with advanced systemic mastocytosis . The FDA approval was based on data showing robust and durable responses, including complete remissions, and a favorable safety profile . Across advanced SM subtypes, the median overall survival is approximately 3.5 years in ASM, approximately two years in SM-AHN and less than six months in MCL .

Treatment of Gastrointestinal Stromal Tumors (GIST)

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Avapritinib is also approved by the FDA for the treatment of adults with unresectable or metastatic gastrointestinal stromal tumors (GIST) harboring a PDGFRA exon 18 mutation, including PDGFRA D842V mutations .

Results or Outcomes

The results of the trials are not explicitly mentioned in the sources. However, the FDA approval suggests that the drug has shown significant efficacy in treating GISTs .

Safety And Hazards

Avapritinib may cause serious side effects, including bleeding in the brain, skin irritation, respiratory sensitization, reproductive toxicity, and specific target organ toxicity . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Avapritinib has shown promising results in the treatment of advanced systemic mastocytosis and gastrointestinal stromal tumors. Future research is needed to further understand how to combine or sequence KIT-targeting drugs such as avapritinib with other therapies .

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027935
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel].
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Avapritinib

CAS RN

1703793-34-3
Record name Avapritinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAPRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,720
Citations
YK Kang, S George, RL Jones… - Journal of clinical …, 2021 - ingentaconnect.com
… avapritinib, n = 240; regorafenib, n = 236). Median PFS was not statistically different between avapritinib … of 7.6 and 9.4 months for avapritinib and regorafenib; disease control rates were …
Number of citations: 61 www.ingentaconnect.com
S George, RL Jones, S Bauer, YK Kang… - The …, 2021 - academic.oup.com
… Group performance status ≤2 and initiated avapritinib at 300 mg or 400 mg once daily. Primary endpoints were safety in patients who initiated avapritinib at 300 mg or 400 mg once …
Number of citations: 29 academic.oup.com
YK Gebreyohannes, A Wozniak, ME Zhai… - Clinical Cancer …, 2019 - AACR
… the activity of avapritinib, a … avapritinib (10 and 30 mg/kg/once daily) versus vehicle, imatinib (50 mg/kg/bid) or regorafenib (30 mg/kg/once daily; UZLX-GIST9 KIT11+17 ); avapritinib (10, …
Number of citations: 78 aacrjournals.org
S Dhillon - Drugs, 2020 - Springer
… Avapritinib is also undergoing regulatory assessment in the EU for PDGFRA D842V mutant GIST. This article summarizes the milestones in the development of avapritinib … of avapritinib …
Number of citations: 78 link.springer.com
DJ DeAngelo, DH Radia, TI George, WA Robinson… - Nature medicine, 2021 - nature.com
… of avapritinib. Secondary endpoints included overall response rate and changes in measures of mast cell burden. Avapritinib … Avapritinib elicited ≥50% reductions in marrow mast cells …
Number of citations: 76 www.nature.com
MC Heinrich, RL Jones, M von Mehren… - The Lancet …, 2020 - thelancet.com
… stromal tumours with avapritinib. Our data show that avapritinib is clinically active in patients … Overall, we found that avapritinib had clinical activity and a manageable safety profile in …
Number of citations: 237 www.thelancet.com
P Bose, S Verstovsek - Expert review of hematology, 2021 - Taylor & Francis
… Avapritinib is a highly potent and selective inhibitor of mutant KIT. … of mast cell and disease burden, avapritinib stands out as a highly … Avapritinib is now approved in the US for AdvSM. …
Number of citations: 17 www.tandfonline.com
RL Jones, C Serrano, M von Mehren, S George… - European Journal of …, 2021 - Elsevier
… We present an updated analysis of avapritinib efficacy and … As responses to avapritinib have proved durable in this … -term analyses of avapritinib safety from NAVIGATOR parts 1 …
Number of citations: 88 www.sciencedirect.com
J Gotlib, A Reiter, DJ DeAngelo - Blood, The Journal of the …, 2022 - ashpublications.org
Avapritinib, a highly selective inhibitor of KIT D816V, was approved by the Food and Drug Administration in 2021 for treatment of advanced systemic mastocytosis (AdvSM) and by the …
Number of citations: 18 ashpublications.org
J Gotlib, A Reiter, DH Radia, MW Deininger… - Nature medicine, 2021 - nature.com
Advanced systemic mastocytosis (AdvSM) is a rare, KIT D816V-driven hematologic neoplasm characterized by mast cell infiltration and shortened survival. We report the results of a …
Number of citations: 84 www.nature.com

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